Itraconazole Impurity B, also known as intermediate 3, is a compound observed during the manufacturing process of Itraconazole hydrochloride, a medication used to treat fungal infections. It is categorized as a process-related impurity, meaning it originates during the synthesis of the intended drug substance. [] Its presence can be attributed to two primary sources: carry-over from previous synthetic steps and acid-catalyzed dehydration of another process-related impurity. [] The presence of Impurity B in the final Itraconazole hydrochloride product is undesirable and requires control to ensure drug quality and efficacy.
Itraconazole Impurity B is typically generated during the synthetic processes of itraconazole. The compound is classified under pharmaceutical impurities, which are unintended chemicals that may occur in drug products due to various factors such as incomplete reactions or degradation of starting materials. The presence of impurities like Itraconazole Impurity B can affect the safety and efficacy of the final pharmaceutical product, making its identification and quantification critical in pharmaceutical analysis .
The synthesis of itraconazole involves several complex chemical reactions, where Itraconazole Impurity B may form as a byproduct. Various methods have been reported for synthesizing itraconazole, including:
The molecular structure of Itraconazole Impurity B can be represented by its chemical formula and molecular weight:
The structural characteristics include multiple functional groups typical of triazole compounds, which contribute to its biological activity and potential interactions within formulations . The detailed structural representation aids in understanding the compound's reactivity and behavior during synthesis.
Itraconazole Impurity B can be formed through several chemical reactions during the synthesis of itraconazole:
Relevant data regarding these properties are crucial for formulating effective drug products with minimal impurities .
Itraconazole Impurity B (CAS No. 854372-77-3), systematically named as 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, is a structurally defined organic compound closely related to the antifungal drug itraconazole. Its molecular formula is C35H38Cl2N8O4, with a molecular weight of 705.63 g/mol [2] [5] [7]. It is pharmacopeially recognized as Itraconazole EP Impurity B and alternatively termed the Itraconazole N4-Isomer due to the positional isomerism of the triazole moiety [5] [9]. This impurity is characterized as a crystalline solid requiring storage at 2–8°C for stability [7].
Table 1: Chemical Identifiers of Itraconazole Impurity B
Property | Value |
---|---|
CAS Number | 854372-77-3 |
IUPAC Name | 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one |
Molecular Formula | C35H38Cl2N8O4 |
Molecular Weight | 705.63 g/mol |
Synonyms | Itraconazole N4-Isomer; EP Impurity B |
SMILES Notation | O=C1N(C(C)CC)N=CN1C2=CC=C(N3CCN(C4=CC=C(OC[C@H]5OC@(C7=CC=C(Cl)C=C7Cl)OC5)C=C4)CC3)C=C2 [9] |
Itraconazole Impurity B shares the core pentacyclic scaffold of itraconazole, comprising a dioxolane ring, piperazine linker, and triazolone segments. The defining structural distinction resides in the isomerization of the triazole ring: While itraconazole contains a 1H-1,2,4-triazol-1-ylmethyl group, Impurity B features a 4H-1,2,4-triazol-4-ylmethyl substitution [2] [9]. This N4-isomerization alters the nitrogen atom positioning within the triazole ring, impacting electronic distribution without changing molecular mass or gross connectivity [3]. The stereochemical configuration of the dioxolane ring remains cis, consistent with the parent drug’s (2R,4S) orientation [5] [9]. The sec-butyl chain ((1RS)-1-methylpropyl) and dichlorophenyl groups are retained, preserving hydrophobic interactions while modifying hydrogen-bonding potential at the triazole site [10].
Impurity B is classified as a synthesis byproduct rather than a degradation product. It arises during the final alkylation step of itraconazole manufacturing, where isomerization occurs during nucleophilic substitution between the dioxolane intermediate and triazolone precursor [1] [6]. Factors promoting its formation include:
Unlike metabolites such as hydroxy-itraconazole (CAS 112559-91-8) [1] [3], Impurity B is not generated during drug storage or biological metabolism. Its presence reflects inherent synthetic challenges in controlling regioselectivity during triazole functionalization [6]. Process optimization aims to minimize this impurity through purified intermediates, controlled reaction temperatures, and catalytic systems favoring N1-alkylation [1].
Itraconazole Impurity B is formally recognized in the European Pharmacopoeia (EP) as a specified impurity requiring strict control. It falls under ICH Q3B(R2) Category 2, mandating identification thresholds at ≥0.10% and qualification thresholds at ≥0.15% of itraconazole drug substance [6] [7]. Regulatory compliance necessitates:
Table 2: Analytical and Regulatory Specifications for Itraconazole Impurity B
Parameter | Requirement |
---|---|
Pharmacopeial Status | European Pharmacopoeia (EP) Recognized |
ICH Classification | Category 2 (Identified Impurity) |
Identification Threshold | ≥0.10% of drug substance |
Qualification Threshold | ≥0.15% of drug substance |
Analytical Application | Method Validation (AMV), QC Testing, ANDA Submissions [2] [7] |
Certification Data | 1H-NMR, 13C-NMR, MS, HPLC, TGA [7] |
Vendors supply EP Impurity B as a high-purity reference material (>95%) to support analytical method development, quality control, and regulatory submissions for generic (ANDA) manufacturers [2] [5] [7]. Its traceability to pharmacopeial standards ensures global regulatory acceptance in commercial itraconazole production [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7